molecular formula C18H17N3O3 B14090101 5-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

5-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14090101
M. Wt: 323.3 g/mol
InChI Key: JBSSYSIPWWBTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a hydroxyphenyl group, a methoxybenzyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the pyrazole derivative.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and methoxybenzyl groups may contribute to its binding affinity and specificity. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methoxybenzyl group.

    N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide: Lacks the hydroxyphenyl group.

    5-(2-hydroxyphenyl)-N-benzyl-1H-pyrazole-3-carboxamide: Lacks the methoxy group on the benzyl ring.

Uniqueness

5-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the hydroxyphenyl and methoxybenzyl groups, which may contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, binding affinity, and specificity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-24-13-8-6-12(7-9-13)11-19-18(23)16-10-15(20-21-16)14-4-2-3-5-17(14)22/h2-10,22H,11H2,1H3,(H,19,23)(H,20,21)

InChI Key

JBSSYSIPWWBTAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.